1,2-Di(thiophen-2-yl)ethyne
Overview
Description
1,2-Di(thiophen-2-yl)ethyne: is an organic compound with the molecular formula C10H6S2 . It consists of two thiophene rings connected by an ethyne (acetylene) linkage. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Di(thiophen-2-yl)ethyne can be synthesized through various methods, including cross-coupling reactions. One common method involves the Sonogashira coupling reaction , where a terminal alkyne (ethyne) is coupled with a halogenated thiophene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
1,2-Di(thiophen-2-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ethyne linkage to an ethene or ethane linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used for substitution reactions on the thiophene rings.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethene or ethane derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1,2-Di(thiophen-2-yl)ethyne has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials
Biology and Medicine: While specific biological applications are less documented, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s electronic properties are exploited in the fabrication of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 1,2-Di(thiophen-2-yl)ethyne primarily involves its electronic properties. The compound can participate in π-π stacking interactions and conjugation with other aromatic systems, enhancing its conductivity and electronic behavior. These properties are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
1,2-Di(thiophen-2-yl)ethane: This compound has an ethane linkage instead of an ethyne linkage, resulting in different electronic properties.
1,2-Di(thiophen-2-yl)ethene: This compound has an ethene linkage, which also affects its electronic properties compared to the ethyne linkage.
Thiophene: The parent compound, thiophene, is a simpler structure with one sulfur atom in a five-membered ring.
Uniqueness:
1,2-Di(thiophen-2-yl)ethyne is unique due to its ethyne linkage, which imparts distinct electronic properties compared to its ethane and ethene analogs. The presence of the ethyne linkage allows for greater conjugation and electronic delocalization, making it particularly valuable in applications requiring high conductivity and electronic performance .
Properties
IUPAC Name |
2-(2-thiophen-2-ylethynyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIHBGIRBHGVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348424 | |
Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-15-7 | |
Record name | thiophene, 2,2'-(1,2-ethynediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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